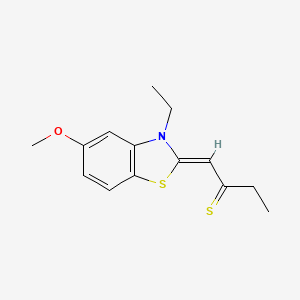![molecular formula C25H22BrClN2O B11635829 9-Bromo-2-(4-chlorophenyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11635829.png)
9-Bromo-2-(4-chlorophenyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-2-(4-clorofenil)-5-(4-isopropilfenil)-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina es un compuesto orgánico complejo que pertenece a la clase de las pirazolobenzoxazinas. Este compuesto se caracteriza por la presencia de grupos bromo, cloro e isopropilo unidos a un núcleo de pirazolobenzoxazina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 9-Bromo-2-(4-clorofenil)-5-(4-isopropilfenil)-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina típicamente implica reacciones orgánicas de múltiples pasos. Los materiales de partida a menudo incluyen anilinas sustituidas y compuestos de fenilo bromados. Los pasos clave en la síntesis pueden incluir:
Reacciones de sustitución nucleofílica: para introducir los átomos de bromo y cloro.
Reacciones de ciclización: para formar el núcleo de pirazolobenzoxazina.
Pasos de purificación: tales como recristalización o cromatografía para aislar el producto final.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento de la síntesis. Además, los métodos industriales pueden incorporar técnicas avanzadas de purificación, como la cromatografía líquida de alta resolución (HPLC), para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
9-Bromo-2-(4-clorofenil)-5-(4-isopropilfenil)-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar o modificar sustituyentes específicos.
Sustitución: Los átomos de halógeno (bromo y cloro) se pueden sustituir por otros grupos mediante reacciones de sustitución nucleofílica o electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan a menudo.
Sustitución: Reactivos como el yoduro de sodio (NaI) en acetona pueden facilitar las reacciones de intercambio de halógenos.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir una variedad de pirazolobenzoxazinas sustituidas.
Aplicaciones Científicas De Investigación
9-Bromo-2-(4-clorofenil)-5-(4-isopropilfenil)-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar interacciones biológicas y posibles efectos terapéuticos.
Medicina: Se está investigando su potencial como agente farmacéutico, particularmente en el tratamiento de ciertas enfermedades.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 9-Bromo-2-(4-clorofenil)-5-(4-isopropilfenil)-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. El compuesto puede modular la actividad de estos objetivos, lo que lleva a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-Bromo-2-(2-((2-nitrofenoxi)acetil)carbohidrazonoil)fenil 4-etoxi benzoato
- 2-Bromo-4-cloro-6-metilfenil N-(4-cloro-2-nitrofenil)carbamato
- 4-Bromo-2-(2-(((2-yodobenzoil)amino)acetil)carbohidrazonoil)fenil benzoato
Unicidad
En comparación con compuestos similares, 9-Bromo-2-(4-clorofenil)-5-(4-isopropilfenil)-1,10b-dihidropirazolo[1,5-c][1,3]benzoxazina destaca por su patrón de sustitución específico y la presencia de átomos de bromo y cloro.
Propiedades
Fórmula molecular |
C25H22BrClN2O |
|---|---|
Peso molecular |
481.8 g/mol |
Nombre IUPAC |
9-bromo-2-(4-chlorophenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H22BrClN2O/c1-15(2)16-3-5-18(6-4-16)25-29-23(21-13-19(26)9-12-24(21)30-25)14-22(28-29)17-7-10-20(27)11-8-17/h3-13,15,23,25H,14H2,1-2H3 |
Clave InChI |
HNSHWRRZNIZJQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C=CC(=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635753.png)
![8-methoxy-3-{[(E)-(4-methoxyphenyl)methylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11635760.png)
![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11635763.png)
![4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635777.png)
![(6Z)-6-(3-bromo-4-hydroxybenzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635781.png)
![4-({4-hydroxy-2-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11635800.png)
![(7Z)-3-(4-methoxyphenyl)-7-(3-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11635804.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl (4-hydroxy-2-oxo-2,5-dihydro-1,3-thiazol-5-yl)acetate](/img/structure/B11635807.png)
![Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methyl-2-{[(2-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11635809.png)
![3-hydroxy-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11635817.png)
![2-[(3-Cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B11635825.png)

![5-{[5-(3-Chlorophenyl)furan-2-yl]methylidene}-2-methyl-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11635833.png)
